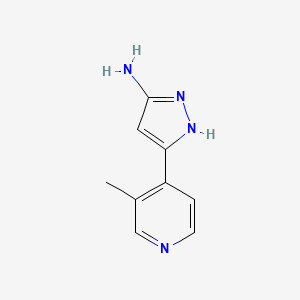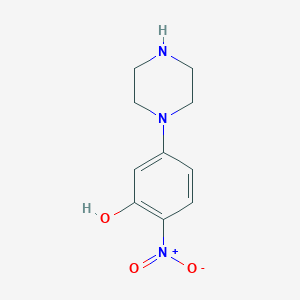
Indothiazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of indothiazinone typically involves the direct 3-acylation of indole in the presence of a Lewis acid. One common method includes the reaction of indole with thiazole-3-carbonyl chloride in the presence of diethylaluminium chloride in dichloromethane at 0°C . This method ensures high regioselectivity and yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of readily available starting materials and straightforward reaction conditions makes it feasible for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Indothiazinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Indothiazinone has been identified as a potential antiplatelet agent, making it a promising candidate for cardiovascular disease treatment. It inhibits the binding of fibrinogen to integrin αIIbβ3, thereby preventing platelet aggregation . Additionally, this compound and its derivatives have shown potential in antimicrobial and anticancer research due to their ability to interact with biological targets .
Wirkmechanismus
The mechanism of action of indothiazinone involves its interaction with integrin αIIbβ3, a receptor crucial for platelet aggregation. By inhibiting the talin-induced activation of integrin αIIbβ3, this compound effectively prevents platelet aggregation. This mechanism is supported by surface plasmon resonance and molecular dynamics studies .
Vergleich Mit ähnlichen Verbindungen
Thiazolidine Derivatives: These compounds share the thiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Indiacens A and B: These are prenyl indoles with similar structural features and biological activities.
Uniqueness: Indothiazinone stands out due to its dual presence of indole and thiazole moieties, which confer unique chemical reactivity and biological activity. Its potential as an antiplatelet agent further distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C12H8N2OS |
|---|---|
Molekulargewicht |
228.27 g/mol |
IUPAC-Name |
1H-indol-3-yl(1,3-thiazol-2-yl)methanone |
InChI |
InChI=1S/C12H8N2OS/c15-11(12-13-5-6-16-12)9-7-14-10-4-2-1-3-8(9)10/h1-7,14H |
InChI-Schlüssel |
DFYPIVYFSGGXGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=NC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B13582428.png)


![6-(5-chlorothiophen-2-yl)-1-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13582442.png)







